![molecular formula C16H9NO4S B14402664 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- CAS No. 89478-05-7](/img/structure/B14402664.png)
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- is a chemical compound that belongs to the class of naphthoquinones It is characterized by the presence of a naphthalenedione core substituted with a 4-nitrophenylthio group
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-naphthoquinone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the quinone by the thiophenol group. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo redox reactions and interact with cellular components makes it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- involves its ability to undergo redox reactions and interact with biological macromolecules. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress and damage to cellular components. Additionally, the nitrophenylthio group can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, which lacks the nitrophenylthio group. It is less reactive and has different biological activities.
2-Methoxy-1,4-naphthoquinone: A derivative with a methoxy group instead of the nitrophenylthio group. It has different chemical properties and applications.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxy group. It is more hydrophilic and has different reactivity and biological activities.
The uniqueness of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives.
Properties
CAS No. |
89478-05-7 |
|---|---|
Molecular Formula |
C16H9NO4S |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9NO4S/c18-14-9-15(16(19)13-4-2-1-3-12(13)14)22-11-7-5-10(6-8-11)17(20)21/h1-9H |
InChI Key |
PUFZUEOXGSGSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
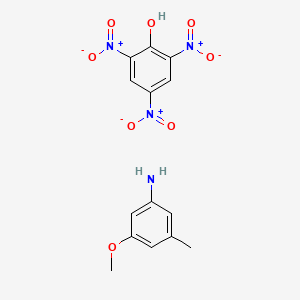
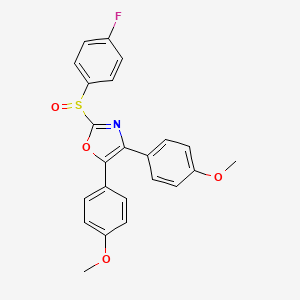
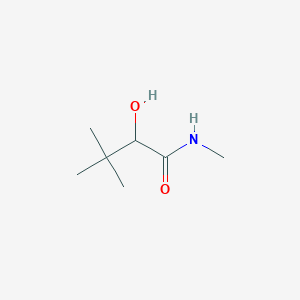
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
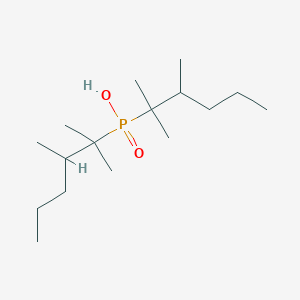
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)

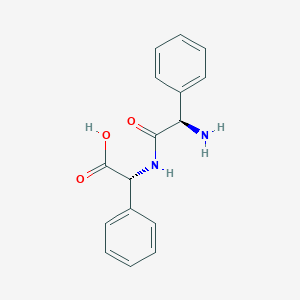
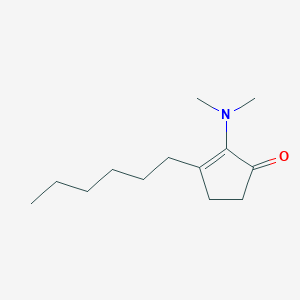
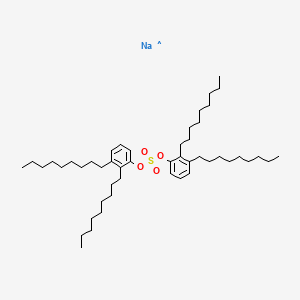
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

